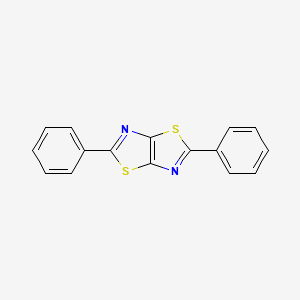

2,5-Diphenyl(1,3)thiazolo(5,4-d)(1,3)thiazole

Description

BenchChem offers high-quality 2,5-Diphenyl(1,3)thiazolo(5,4-d)(1,3)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Diphenyl(1,3)thiazolo(5,4-d)(1,3)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

6641-96-9 |

|---|---|

Molecular Formula |

C16H10N2S2 |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

2,5-diphenyl-[1,3]thiazolo[5,4-d][1,3]thiazole |

InChI |

InChI=1S/C16H10N2S2/c1-3-7-11(8-4-1)13-17-15-16(19-13)18-14(20-15)12-9-5-2-6-10-12/h1-10H |

InChI Key |

GEUMATNMPIDQNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(S2)N=C(S3)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis Pathways for 2,5-Diphenyl[1,3]thiazolo[5,4-d][1,3]thiazole

[1][2][3][4]

Executive Summary

The molecule 2,5-diphenyl[1,3]thiazolo[5,4-d][1,3]thiazole (often abbreviated as DPTT or Ph-TzTz ) represents a class of rigid, planar, electron-deficient heterocycles.[1] Its fused bicyclic core—comprising two thiazole rings—confers exceptional thermal stability and high charge carrier mobility, making it a critical building block for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1]

This guide details the synthesis of DPTT, moving beyond generic textbook descriptions to address the specific challenges of solubility, intermediate oxidation states, and purification.[1] We prioritize the Modified Ketcham Synthesis and Microwave-Assisted Protocols as the most reliable pathways for research and scale-up.

Retrosynthetic Analysis & Strategy

To design a robust synthesis, we must first deconstruct the target molecule.[1] The symmetry of the thiazolo[5,4-d]thiazole core suggests a double condensation strategy.

Disconnection Approach

The most efficient disconnection cleaves the C2–N3 and C5–N6 bonds (and their sulfur counterparts), revealing two primary precursors:[1]

-

Dithiooxamide (DTO): Provides the N-C-C-N backbone and the sulfur atoms.

-

Benzaldehyde: Provides the phenyl substituents and the methine carbons.

Strategic Considerations

-

Oxidation State Control: The condensation of DTO and benzaldehyde initially yields a dihydro intermediate (2,5-dihydrothiazolo[5,4-d]thiazole).[2][3] Aromatization to the final product requires oxidative dehydrogenation.

-

Solubility Paradox: The final product is highly insoluble in most organic solvents due to strong

- -

Thermal Requirements: The formation of the second thiazole ring is sterically and electronically demanding, typically requiring high temperatures (>150 °C) or catalytic activation.[1]

Pathway A: Classical High-Temperature Condensation (The Ketcham Method)

This is the industry-standard method for generating gram-scale quantities of DPTT. It utilizes high-boiling solvents that often act as co-oxidants.

Reaction Scheme

The reaction proceeds via the formation of a bis-imine followed by a cascade cyclization.

Figure 1: Simplified reaction flow from precursors to the aromatic core.

Detailed Protocol

Reagents:

-

Dithiooxamide (1.0 equiv)[1]

-

Benzaldehyde (2.5 equiv) — Excess ensures complete reaction.[1]

-

Solvent: Nitrobenzene (Preferred) or DMF.[1]

-

Why Nitrobenzene? It has a high boiling point (210 °C) and acts as a mild oxidant, facilitating the conversion of the dihydro-intermediate to the fully aromatic product.

-

Step-by-Step Methodology:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add dithiooxamide (1.2 g, 10 mmol) and benzaldehyde (2.65 g, 25 mmol) to 20 mL of nitrobenzene.

-

Reaction: Heat the mixture to reflux (~210 °C) for 4–6 hours.

-

Observation: The solution will darken significantly. Evolution of water vapor indicates condensation is proceeding.

-

-

Cooling: Allow the mixture to cool slowly to room temperature. The product will crystallize out of the solution as the temperature drops.

-

Filtration: Filter the precipitate using a Büchner funnel.

-

Washing (Critical):

-

Wash with Methanol (3 x 20 mL) to remove unreacted benzaldehyde and nitrobenzene.

-

Wash with Diethyl Ether (2 x 15 mL) to facilitate drying.

-

-

Drying: Dry the solid in a vacuum oven at 60 °C for 4 hours.

Expected Yield: 60–75% Appearance: Yellow to brownish crystalline needles.

Pathway B: Microwave-Assisted Synthesis (Green & Rapid)

For high-throughput screening or when avoiding toxic solvents like nitrobenzene, microwave (MW) irradiation is superior.[1] This method often requires a dedicated oxidation step if air oxidation is insufficient.

The Two-Step One-Pot Protocol

Recent literature suggests that MW synthesis in milder solvents (e.g., ethanol or acetic acid) may stop at the dihydro-stage. We recommend a "Condensation-Oxidation" sequence.[4]

Reagents:

-

Dithiooxamide (1.0 equiv)[1]

-

Benzaldehyde (2.2 equiv)[1]

-

Solvent: Glacial Acetic Acid or DMF.

-

Oxidant: 1,4-Benzoquinone (1.0 equiv) or open-vessel aeration.

Protocol:

-

Mixing: In a 10 mL microwave vial, combine DTO (1 mmol), benzaldehyde (2.2 mmol), and 1,4-benzoquinone (1 mmol) in 3 mL of DMF.

-

Irradiation: Seal the vial and irradiate at 180 °C for 20 minutes (High absorption level).

-

Note: If using a non-pressurized system, reflux in acetic acid under MW for 30 mins.

-

-

Workup: Pour the reaction mixture into 50 mL of ice-cold water. The product will precipitate immediately.

-

Purification: Filter and wash copiously with water and ethanol.

Advantages:

-

Drastically reduced reaction time (20 min vs 6 hours).

-

Higher purity crude (less thermal decomposition).

Mechanistic Insight & Troubleshooting

Understanding the mechanism is vital for troubleshooting low yields.

Mechanistic Pathway

The reaction is not a concerted cycloaddition. It proceeds through a stepwise bis-imine formation followed by sulfur nucleophilic attack.

Figure 2: Stepwise mechanistic progression.

Troubleshooting Table

| Problem | Probable Cause | Corrective Action |

| Low Yield (<30%) | Incomplete oxidation of the dihydro-intermediate. | Add an oxidant (e.g., 0.5 eq. SeO2 or Benzoquinone) or switch to Nitrobenzene. |

| Product is Sticky/Tar | Polymerization of DTO or aldehyde degradation. | Ensure reagents are fresh. Lower temp to 180°C and extend time. |

| Impure Product (NMR) | Trapped solvent or unreacted aldehyde.[1] | Recrystallize from boiling 1,2-dichlorobenzene or sublime under high vacuum. |

| Insolubility | Intrinsic property of DPTT. | Use high-boiling solvents (ODCB, TCB) or TFA for NMR analysis. |

Characterization & Validation

Due to extreme insolubility, standard ¹H NMR in CDCl₃ is often impossible.[1]

-

¹H NMR: Run in TFA-d (Trifluoroacetic acid-d) or ODCB-d4 at high temperature (100 °C).

-

Expected Signals: Aromatic protons in the 7.5–8.2 ppm range. The absence of aliphatic protons confirms purity.

-

-

Mass Spectrometry: MALDI-TOF is preferred over ESI due to ionization difficulties of the neutral rigid core.

-

Melting Point: DPTT has a very high melting point (>300 °C). A sharp melting point is a good indicator of purity.

-

UV-Vis: Absorption max typically around 360–380 nm (in solution), showing strong vibronic structure due to rigidity.[1]

References

-

Ketcham, R., et al. "The Reaction of Dithiooxamide with Aromatic Aldehydes."[1] The Journal of Organic Chemistry, vol. 28, no. 8, 1963, pp. 2139–2141. Link

-

Papernaya, L. K., et al. "Microwave-Assisted Synthesis of 2,5-Diarylthiazolo[5,4-d]thiazoles from Benzaldehydes and Dithiooxamide."[5][1] Russian Journal of Organic Chemistry, vol. 51, 2015, pp. 373–377.[5] Link

-

Dessì, A., et al. "Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence."[1] RSC Advances, vol. 5, 2015, pp. 26361-26368. Link

-

Verbitskiy, E. V., et al. "Thiazolo[5,4-d]thiazoles: Synthesis, properties and applications in organic electronics."[1] Russian Chemical Reviews, vol. 86, 2017. Link

A Technical Guide to the Electronic Properties and Bandgap of Thiazolo[5,4-d]thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Heterocyclic Core

Thiazolo[5,4-d]thiazole (TTz) and its derivatives have emerged as a significant class of fused bicyclic heteroaromatic compounds in the field of organic electronics and materials science.[1] Characterized by a rigid, planar backbone and an extended π-conjugated electronic structure, the TTz core is inherently electron-deficient.[2] This electron-accepting nature, combined with high oxidative and thermal stability, makes TTz derivatives promising candidates for a wide range of applications, including organic field-effect transistors (OFETs), organic solar cells (OSCs), and dye-sensitized solar cells (DSSCs).[1][3][4]

The true power of the TTz scaffold lies in its remarkable tunability. The electronic properties, most critically the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently the bandgap, can be precisely modulated through strategic chemical modifications.[5] This guide provides an in-depth exploration of the electronic properties of TTz derivatives, detailing the fundamental principles of bandgap engineering, key experimental characterization techniques, and the role of computational modeling in accelerating the design of novel materials.

I. Fundamental Electronic Properties of the Thiazolo[5,4-d]thiazole Core

The core structure of thiazolo[5,4-d]thiazole is a fused bicyclic system containing two thiazole rings. This arrangement results in a planar molecule with a high degree of π-conjugation.[2] The presence of electronegative nitrogen and sulfur atoms within the rings leads to the electron-deficient character of the TTz core, making it an excellent electron acceptor.[4]

The electronic behavior of TTz derivatives is governed by their frontier molecular orbitals, the HOMO and LUMO. The energy of the HOMO level is related to the ionization potential and reflects the ease of oxidation (electron-donating ability), while the LUMO level energy corresponds to the electron affinity and indicates the ease of reduction (electron-accepting ability). The energy difference between the HOMO and LUMO levels defines the bandgap (Eg), a critical parameter that determines the optical and electronic properties of the material.[6]

II. Engineering the Bandgap: Strategies and Molecular Design

A key focus in the development of TTz-based materials is the ability to tune the bandgap to match the requirements of specific applications. A smaller bandgap is often desirable for applications in organic photovoltaics to maximize light absorption across the solar spectrum.[7] Several effective strategies are employed to achieve this:

Modification with Donor/Acceptor Groups

The most common and effective strategy for tuning the bandgap of TTz derivatives is the introduction of electron-donating (donor) or electron-withdrawing (acceptor) groups to the TTz core.[5][8]

-

Electron-Donating Groups: Attaching electron-donating moieties, such as alkoxy-substituted phenyl rings, to the TTz core raises the HOMO energy level. This reduces the overall bandgap, leading to a red-shift in the absorption spectrum.[5]

-

Electron-Withdrawing Groups: Conversely, the introduction of electron-withdrawing groups can lower the LUMO energy level, which can also contribute to a smaller bandgap.[5]

This "push-pull" electronic effect, created by combining an electron-deficient core with electron-rich substituents, is a powerful tool for molecular design.[9]

Copolymerization with Donor-Acceptor (D-A) Units

Creating alternating copolymers of TTz (the acceptor unit) with various electron-donating (donor) units is a highly effective method for fine-tuning the bandgap.[5] The strength of the donor unit directly influences the energy of the intramolecular charge transfer band, thus controlling the bandgap of the resulting polymer.[5] This approach allows for precise control over the electronic properties of the final material.

Extension of π-Conjugation

Extending the π-conjugated system by incorporating additional aromatic or heteroaromatic moieties, such as thiophene or spirobifluorene, can lead to a delocalization of the frontier molecular orbitals.[5] This delocalization effectively reduces the energy difference between the HOMO and LUMO, resulting in a smaller bandgap.

III. Experimental Characterization of Electronic Properties

A combination of spectroscopic and electrochemical techniques is essential for accurately determining the electronic properties of newly synthesized thiazolo[5,4-d]thiazole derivatives.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to determine the optical bandgap of a material. The absorption spectrum reveals the wavelengths of light that the molecule absorbs. The onset of the lowest energy absorption band in the UV-Vis spectrum can be used to estimate the optical bandgap (Eg_opt) using the following equation:

Eg_opt = 1240 / λ_onset

where λ_onset is the wavelength at the absorption edge in nanometers.

Experimental Protocol: UV-Vis Spectroscopy

-

Solution Preparation: Prepare a dilute solution of the TTz derivative in a suitable solvent (e.g., chloroform, THF). The concentration should be low enough to ensure that the absorbance is within the linear range of the spectrophotometer.

-

Measurement: Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis: Determine the absorption onset (λ_onset) from the low-energy edge of the absorption spectrum.

-

Bandgap Calculation: Calculate the optical bandgap using the formula above.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule. By measuring the oxidation and reduction potentials, one can estimate these energy levels relative to a reference electrode.

Experimental Protocol: Cyclic Voltammetry

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in an appropriate solvent (e.g., acetonitrile, dichloromethane).

-

Analyte Addition: Add the TTz derivative to the electrolyte solution.

-

Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: Scan the potential and record the resulting current to obtain the cyclic voltammogram.

-

Data Analysis: Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red).

-

Energy Level Calculation: Estimate the HOMO and LUMO energy levels using empirical formulas, often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple.

IV. Computational Modeling of Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT), plays a crucial role in understanding and predicting the electronic properties of thiazolo[5,4-d]thiazole derivatives.[8][10] These methods allow for the calculation of molecular geometries, frontier molecular orbital energies, and simulated absorption spectra, providing valuable insights that can guide synthetic efforts.[8]

Computational Protocol: DFT and TDDFT Calculations

-

Geometry Optimization: The molecular structure of the TTz derivative is optimized using DFT methods (e.g., B3LYP functional with a suitable basis set like 6-31G(d)).

-

Frontier Orbital Calculation: Once the geometry is optimized, the HOMO and LUMO energy levels are calculated.

-

Spectra Simulation: TDDFT is then used to calculate the excited-state energies and simulate the UV-Vis absorption spectrum.[8]

V. Structure-Property Relationships: A Data-Driven Overview

The following table summarizes the electronic properties of various thiazolo[5,4-d]thiazole-based materials, illustrating the impact of different chemical modifications on their HOMO and LUMO energy levels and the resulting optical bandgap.

| Derivative Type | Donor/Acceptor Groups | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Application | Reference |

| Copolymer | Alternating thiazolothiazole and carbazole units | - | - | - | Polymer Solar Cells | [11] |

| Small Molecule | Furan-bridged with terminal alkyl units | -5.36 | -3.14 | - | Organic Solar Cells | [12] |

| Copolymer | Unsubstituted TTz with various comonomers | -5.2 to -5.4 | -3.3 to -3.9 | 1.5 to 2.0 | Organic Electronics | [13] |

| Small Molecule | Carbazole, phenothiazine, or triphenylamine donors | -4.93 to -5.59 | - | - | Perovskite Solar Cells | [3] |

Note: The data presented is collated from different studies and direct comparison should be made with caution due to variations in experimental conditions.

VI. Challenges and Future Directions

Despite the significant progress in the field, challenges remain in the development of thiazolo[5,4-d]thiazole-based materials. Low solubility is a common issue with some TTz derivatives due to their rigid and planar structure, which promotes strong intermolecular π-π stacking.[5] Strategies to improve processability include the introduction of solubilizing alkyl or alkoxy side chains.[5]

Future research will likely focus on the development of novel synthetic methodologies to access a wider range of TTz derivatives with tailored electronic properties. The continued synergy between synthetic chemistry, advanced characterization techniques, and computational modeling will be crucial in unlocking the full potential of this versatile heterocyclic core for next-generation electronic and biomedical applications.

References

- BenchChem. (n.d.). Strategies to tune the bandgap of thiazolo[5,4-d]thiazole materials.

- ACS Publications. (2019). Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives. The Journal of Physical Chemistry A.

- CNR-IRIS. (2020). Thiazolo[5,4-d]thiazole-based organic sensitizers with improved spectral properties for application in greenhouse-integrated dye.

- RSC Publishing. (n.d.). Thiazolo[5,4-d]thiazole-based organic sensitizers with strong visible light absorption for transparent, efficient and stable dye-sensitized solar cells. RSC Advances.

- RSC Publishing. (n.d.). Thiazolo[5,4-d]thiazole-based organic sensitizers with improved spectral properties for application in greenhouse-integrated dye-sensitized solar cells. Sustainable Energy & Fuels.

- PubMed. (2019). Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4- d]thiazole Derivatives.

- ResearchGate. (n.d.). Functionalized Dithienylthiazolo[5,4- d ]thiazoles For Solution-Processable Organic Field-Effect Transistors | Request PDF.

- ResearchGate. (n.d.). Thiazolo[5,4-d]thiazole-based organic sensitizers with improved spectral properties for application in greenhouse-integrated dye-sensitized solar cells.

- ACS Publications. (2024). Enhancement of Efficiency of Perovskite Solar Cells with Hole-Selective Layers of Rationally Designed Thiazolo[5,4-d]thiazole Derivatives. ACS Applied Materials & Interfaces.

- BenchChem. (n.d.). A Comparative Guide to Thiazolo[5,4-d]thiazole and Benzothiadiazole Acceptors in Organic Electronics.

- PubMed. (2014). Experimental and computational studies of a multi-electron donor-acceptor ligand containing the thiazolo[5,4-d]thiazole core and its incorporation into a metal-organic framework.

- RUIdeRA. (n.d.). Optoelectronic and Semiconducting Properties of Conjugated Polymers Composed of Thiazolo[5,4-d]thiazole and Arene Imides Linke.

- ResearchGate. (n.d.). ChemInform Abstract: Thiazolo[5,4-d]thiazole-based Compounds: Emerging Targets in Material Science, Organic Electronics and Photovoltaics | Request PDF.

- RSC Publishing. (n.d.). Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics.

- RSC Publishing. (2023). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices.

- PubMed. (2025). Versatile Direct (Hetero)Arylation Polymerization of Electro-Deficient Unsubstituted Thiazolo[5,4-d]Thiazole: A Tool to Lower the LUMO Level.

- IRJEdT. (n.d.). STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE.

- PubMed. (2011). Synthesis and characterization of a thiazolo[5,4-d]thiazole-based copolymer for high performance polymer solar cells.

- ResearchGate. (n.d.). (PDF) Furan-bridged thiazolo [5,4-d]thiazole based D–π–A–π–D type linear chromophore for solution-processed bulk-heterojunction organic solar cells.

- MDPI. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.

- PMC. (n.d.). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices.

- ResearchGate. (n.d.). Thiazolo[4,5-d]thiazole - A new domain for potential optoelectronic application.

- RSC Publishing. (n.d.). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices.

- ResearchGate. (2023). Narrowing the bandgaps of thiazolo[5,4-d]thiazole-bridged conjugated microporous polymers to capture green light for selective oxidation of amines. Applied Catalysis B: Environmental.

- Usiena air. (2020). Thiazolo[5,4-d]thiazole-based organic sensitizers with improved spectral properties for application in greenhouse-integrated dye.

- ProQuest. (n.d.). Synthesis of Asymmetric Thiazolo[5,4-d] Thiazole Derivatives for Molecular Sensing Applications.

- ResearchGate. (n.d.). Synthesis, optical dye properties and band gap energies of silver hydroxy-aryl thiazolo[5,4-d]thiazole complexes | Request PDF.

- RSC Publishing. (2024). A high-performance broadband organic flexible photodetector from a narrow-bandgap thiazolo[5,4-d]thiazole containing conjugated polymer.

- PMC. (n.d.). Tuning the dimensionality of functional thiazolo[5,4-d]thiazole based supramolecular polymers via competitive interactions.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. irjweb.com [irjweb.com]

- 7. A high-performance broadband organic flexible photodetector from a narrow-bandgap thiazolo[5,4- d ]thiazole containing conjugated polymer - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00780H [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of Asymmetric Thiazolo[5,4-d] Thiazole Derivatives for Molecular Sensing Applications - ProQuest [proquest.com]

- 10. Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4- d]thiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and characterization of a thiazolo[5,4-d]thiazole-based copolymer for high performance polymer solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Versatile Direct (Hetero)Arylation Polymerization of Electro-Deficient Unsubstituted Thiazolo[5,4-d]Thiazole: A Tool to Lower the LUMO Level - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rigid Core: A Technical Guide to the Photophysical Characterization of Fused Thiazolo[5,4-d]thiazole Systems

Executive Summary

The thiazolo[5,4-d]thiazole (TzT) bicyclic system represents a "privileged scaffold" in organic optoelectronics due to its centrosymmetric, rigid, and planar architecture.[1] Unlike thiophene analogs, the TzT core is electron-deficient (acceptor), characterized by deep HOMO energy levels that impart oxidative stability.

This guide details the photophysical characterization workflow for TzT derivatives, moving from fundamental electronic structure to complex solid-state aggregation phenomena. It is designed for researchers aiming to deploy these systems in Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and fluorescent chemosensors.

Part 1: Theoretical Framework & Electronic Structure

Before experimental characterization, one must understand the electronic origin of the TzT signal. The fused ring system creates a hyper-rigid backbone that minimizes non-radiative decay pathways (vibrational relaxation), often resulting in high fluorescence quantum yields (

Frontier Molecular Orbitals (FMO)

The TzT core typically acts as the acceptor (A) in Donor-Acceptor (D-A) architectures.

-

HOMO: Deeply stabilized (typically -6.0 to -5.3 eV), contributing to air stability.

-

LUMO: Localized on the electron-deficient thiazole rings (-3.0 to -3.5 eV).

-

Design Logic: Attaching electron-rich donors (e.g., triphenylamine, carbazole) to the C2/C5 positions creates a "Push-Pull" system, facilitating Intramolecular Charge Transfer (ICT).

Visualization of Energy Transfer Pathways

The following diagram illustrates the competing deactivation pathways in TzT derivatives, specifically highlighting the difference between Locally Excited (LE) states and Charge Transfer (CT) states.

Figure 1: Modified Jablonski diagram highlighting the competition between Locally Excited (LE) and Intramolecular Charge Transfer (ICT) states common in D-A-D TzT systems.

Part 2: Solution-State Characterization

Solvatochromism & The Lippert-Mataga Analysis

TzT derivatives with donor substituents exhibit significant solvatochromism.

-

Observation: As solvent polarity increases (Hexane

DMF), the emission maximum red-shifts. This indicates a highly polar excited state relative to the ground state. -

Protocol:

-

Prepare

M solutions in at least 5 solvents of varying polarity (e.g., Toluene, THF, DCM, Acetonitrile, DMF). -

Plot Stokes shift (

) vs. Orientation Polarizability ( -

Linearity Check: A linear slope confirms ICT character. Deviations suggest specific solvent-solute interactions (H-bonding).

-

Protocol: Relative Quantum Yield ( ) Determination

Absolute QY requires an integrating sphere. However, the relative method is standard for screening derivatives.

Reagents & Standards:

-

Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

) or 9,10-Diphenylanthracene in Cyclohexane ( -

Solvent: Spectroscopic grade (degassed to remove O₂ quenching).

Step-by-Step Methodology:

-

Absorbance Tuning: Prepare solutions of the Sample (S) and Reference (R) such that the Optical Density (OD) at the excitation wavelength (

) is 0.01 to 0.1 .-

Why? OD > 0.1 causes "Inner Filter Effects" (re-absorption of emitted photons), artificially lowering the calculated QY.[3]

-

-

Acquisition: Record the integrated fluorescence intensity (

) for both sample and reference using identical slit widths and detector voltages. -

Calculation: Use the following equation:

- : Slope of the plot of Integrated Fluorescence Intensity vs. Absorbance (measure at 4-5 concentrations to ensure linearity).

-

: Refractive index of the solvent. Critical: Ignoring

Part 3: Solid-State & Aggregation Physics

The performance of TzT in devices (OFET/OPV) is dictated by how the rigid cores pack. The planar TzT moiety drives strong

H-aggregates vs. J-aggregates

-

H-Aggregates (Face-to-Face): Common in alkylated TzT derivatives.

-

Signature: Blue-shift in absorption compared to solution; Fluorescence quenching (ACQ).

-

Impact: High charge mobility (good for OFETs), low luminescence.

-

-

J-Aggregates (Head-to-Tail): Achieved via bulky substituents (e.g., branched alkyls or twisted donors).

-

Signature: Red-shift in absorption; Enhanced emission (AIE).

-

Impact: Ideal for solid-state emitters/lasers.

-

Protocol: Thin Film Preparation for Optical Analysis

Do not use drop-casting for quantitative optical characterization (it creates thickness gradients).

Methodology:

-

Substrate Prep: Quartz slides (transparent to UV). Clean via sonication (Decon90

Water -

Solution: Dissolve TzT derivative in Chlorobenzene or Chloroform (10 mg/mL). Heat to 50°C if necessary to ensure full dissolution (TzT aggregates can be stubborn).

-

Spin Coating:

-

Step 1: 1000 rpm for 60s (Film formation).

-

Step 2: 3000 rpm for 30s (Drying).

-

-

Annealing (Critical): Bake the film at

(typically 100-150°C) for 10 mins under N₂.-

Why? This promotes thermodynamic packing (crystallinity). Compare UV-Vis spectra before and after annealing to quantify the "Bathochromic Shift" indicative of planarization and stacking.

-

Part 4: Advanced Characterization Workflow

The following flowchart outlines the logic for characterizing a new TzT derivative, distinguishing between single-molecule properties and aggregate behaviors.

Figure 2: Decision matrix for TzT characterization. The shift between solution and solid-state spectra dictates the potential application (Transistor vs. Emitter).

Data Summary Table Template

When reporting your findings, summarize the photophysical data in the following format to ensure comparability with high-impact literature (e.g., J. Mater. Chem. C, Macromolecules).

| Parameter | Symbol | Unit | Description/Notes |

| Abs Max (Sol) | nm | Main | |

| Em Max (Sol) | nm | Excitation at | |

| Stokes Shift | cm | Indicates structural reorganization in | |

| Molar Extinction | M | Measure of light harvesting ability. | |

| Quantum Yield | - | Solution vs. Solid State (Film). | |

| HOMO/LUMO | eV | From CV (onset) or DFT. | |

| Optical Gap | eV | Calculated from absorption onset: |

References

-

Dessolin, M., et al. (2022). Thiazolo[5,4-d]thiazoles: Promising building blocks in the synthesis of semiconductors for plastic electronics.[1] Journal of Materials Chemistry C.

-

Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry.

-

Shibu, A., et al. (2020). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives. RSC Advances.

-

Zhang, X., et al. (2016). Aggregation induced emission and mechanofluorochromism of tetraphenylethene fused thiazolo[5,4-d]thiazole derivatives.[4] Journal of Materials Chemistry C.

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

Sources

- 1. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Leveraging Coupled Solvatofluorochromism and Fluorescence Quenching in Nitrophenyl‐Containing Thiazolothiazoles for Efficient Organic Vapor Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.uci.edu [chem.uci.edu]

- 4. researchgate.net [researchgate.net]

molecular packing and pi-pi stacking in thiazolo[5,4-d]thiazole crystals

Molecular Packing, - Stacking, and Optoelectronic Utility

Content Type: Technical Whitepaper Audience: Researchers, Materials Scientists, and Drug Development Professionals (Solid-State Chemistry Division)

Executive Summary

The thiazolo[5,4-d]thiazole (TzTz) fused ring system represents a paradigm of structural rigidity and electron deficiency in organic semiconductors.[1][2][3][4] Characterized by a planar bicyclic core containing two sulfur and two nitrogen atoms, TzTz derivatives exhibit exceptional oxidative stability and tunable optoelectronic properties.[3]

This guide analyzes the critical role of molecular packing and

The TzTz Core: Electronic & Structural Foundation

The parent thiazolo[5,4-d]thiazole is a centrosymmetric, planar molecule. Its utility stems from two intrinsic properties:

-

Electron Deficiency: The

nitrogen atoms withdraw electron density, lowering the Highest Occupied Molecular Orbital (HOMO) and increasing oxidative stability. -

Rigidity: The fused backbone minimizes reorganization energy (

) upon charge transfer, a critical parameter for maximizing charge mobility according to Marcus theory.

Structural Causality

The absence of steric bulk on the core allows for close intermolecular approach. However, the mode of this approach—whether face-to-face (cofacial) or edge-to-face (herringbone)—is dictated by the interplay between the core's quadrupole moment and the steric demands of substituents at the 2- and 5-positions.

Experimental Protocol: Synthesis & Crystal Growth

To study packing, high-purity crystalline material is required. Below is a validated, self-consistent protocol for synthesizing 2,5-diarylthiazolo[5,4-d]thiazoles, comparing traditional solvothermal methods with greener Deep Eutectic Solvent (DES) approaches.

3.1 Synthesis Workflow (Dithiooxamide Condensation)

The formation of the TzTz core involves the condensation of dithiooxamide with aromatic aldehydes. This reaction is thermodynamically driven by the formation of the aromatic fused system.

Method A: Traditional Solvothermal (High Yield, Long Duration)

-

Reagents: Dithiooxamide (1 eq), Aromatic Aldehyde (2.2 eq).

-

Solvent: Anhydrous DMF or Nitrobenzene.

-

Conditions: Reflux (

) for 6–12 hours under -

Workup: Cool to Room Temperature (RT). The product often precipitates due to rigid planarity. Filter, wash with DMF, then Methanol.

-

Purification: Recrystallization from chlorobenzene or sublimation (essential for electronic grade).

Method B: Green DES Route (Eco-friendly, Fast)

-

Solvent: L-Proline : Ethylene Glycol (1:50 molar ratio).[3]

-

Additives: Sodium metabisulfite (

) as an oxidant/promoter. -

Conditions: Microwave irradiation or heating at

for 1 hour. -

Validation: Yields are comparable to Method A (70-90%) with significantly reduced waste.

3.2 Visualization of Synthesis Logic

Figure 1: Comparative synthetic pathways for Thiazolo[5,4-d]thiazole derivatives, highlighting the efficiency of the DES route.

Molecular Packing & - Stacking Analysis

The packing motif is the primary determinant of charge transport efficiency. In TzTz crystals, two competing forces dictate the lattice structure:

-

-

-

C-H...

and Van der Waals Forces: Often favor herringbone arrangements (minimizing steric repulsion).

4.1 The Substituent Effect: Herringbone vs. Slipped Stack

Recent studies on alkoxyphenyl-substituted TzTz derivatives reveal a direct correlation between alkyl chain length and packing mode.

-

Short Chains (Methoxy -

): The steric bulk is minimal. The crystal adopts a Herringbone (Edge-to-Face) motif. However, unique to TzTz, "dimers" often form within the herringbone structure, allowing for localized -

Medium/Long Chains (Butoxy -

): The alkyl chains dominate the lattice energy. To accommodate the chains, the aromatic cores slide past each other, resulting in a Slipped Stack (J-Aggregate) motif. This is generally preferred for 1D charge transport as it provides a continuous pathway for charge carriers.

4.2 Hirshfeld Surface Analysis

To quantify these interactions, Hirshfeld surface analysis is indispensable.

- Surface: Look for red spots .[5][6] In TzTz, these typically appear near the Nitrogen (H-bond acceptor) and ring hydrogens (H-bond donor).

-

Shape Index: Look for adjacent red and blue triangles . This pattern diagnoses face-to-face

--

Observation: In (MeOPh)2TzTz, the red/blue triangles are evident between the centrosymmetric dimers, confirming strong

-coupling despite the overall herringbone motif.

-

4.3 Visualization of Packing Determinants

Figure 2: Decision tree illustrating how substituent steric bulk directs the supramolecular assembly of TzTz derivatives.

Quantitative Data Summary

The following table summarizes crystallographic parameters for key TzTz derivatives. Note the shift in packing motif as the chain length increases.

| Derivative | Substituent (R) | Crystal System | Packing Motif | Centroid-Centroid Distance ( | Dominant Interaction |

| (MeOPh)2TzTz | Methoxy ( | Monoclinic ( | Herringbone (with dimeric stacks) | 3.75 - 3.90 Å | C-H...O, |

| (PrOPh)2TzTz | Propoxy ( | Triclinic ( | Herringbone | > 4.0 Å (Weak) | C-H... |

| (BuOPh)2TzTz | Butoxy ( | Triclinic ( | Slipped Stack | 3.45 - 3.60 Å | Van der Waals, |

| Dptztz | Pyridyl | Monoclinic | Linear Chains | 3.82 Å | C-H...N |

Data synthesized from crystallographic reports (see References).

Technical Insight: The shorter centroid distance in the Butoxy derivative (3.45 Å) indicates stronger electronic coupling along the stacking axis, making it a superior candidate for charge transport applications despite the insulating alkyl chains.

Applications & Implications

6.1 Organic Field-Effect Transistors (OFETs)

The slipped-stack motif (e.g., Butoxy-TzTz) is preferred for OFETs. The close

-

Protocol for Device Fabrication:

-

Substrate:

(highly doped). -

Surface Treatment: Octadecyltrichlorosilane (OTS) SAM to induce face-on orientation.

-

Deposition: Vacuum thermal evaporation of TzTz at

Torr. -

Result: Mobility (

) typically ranges from

-

6.2 Biological Relevance (Bio-Imaging)

While TzTz is an optoelectronic core, its fluorescence properties (high quantum yield, large Stokes shift) make it a candidate for bio-imaging.

-

Mechanism: The rigid planar structure minimizes non-radiative decay.

-

Drug Development Context: The TzTz core serves as a bio-isostere for other fused heterocycles. Understanding its solubility profile (poor in water, good in lipids) and stacking (potential for amyloid-like aggregation) is crucial for medicinal chemistry optimizations.

References

-

Synthesis & Green Chemistry

-

Crystal Engineering & Photophysics

-

Optoelectronic Applications

-

Coordination Polymers

-

General Heterocycle Synthesis (Contextual)

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. eurekaselect.com [eurekaselect.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Fabrication of Organic Field-Effect Transistors Using 2,5-diphenylthiazolo[5,4-d]thiazole

Introduction: The Promise of 2,5-diphenylthiazolo[5,4-d]thiazole in Organic Electronics

The field of organic electronics holds the potential to revolutionize modern technology through the development of lightweight, flexible, and low-cost electronic devices. At the heart of this technological evolution are organic semiconductors, a class of materials offering tunable electronic properties and solution-processability. Among these, the thiazolo[5,4-d]thiazole (TzTz) core has emerged as a particularly promising building block for high-performance organic field-effect transistors (OFETs).[1][2] Its rigid, planar structure and inherent electron-deficient nature facilitate strong intermolecular π-π stacking, which is crucial for efficient charge transport.[1][2]

This application note provides a comprehensive guide to the fabrication of OFETs utilizing 2,5-diphenylthiazolo[5,4-d]thiazole (DPTT), a promising derivative of the TzTz family. We will delve into the synthesis of DPTT, detail a step-by-step protocol for the fabrication of a bottom-gate, top-contact (BGTC) OFET, and discuss the expected performance characteristics. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are exploring the potential of novel organic semiconductors.

Materials and Methods

Synthesis of 2,5-diphenylthiazolo[5,4-d]thiazole (DPTT)

The synthesis of DPTT is typically achieved through a condensation reaction between dithiooxamide and two equivalents of benzaldehyde.[3] This one-pot synthesis is advantageous for its simplicity and the tendency of the product to precipitate from the reaction mixture, simplifying purification.[3]

Protocol:

-

In a round-bottom flask, dissolve dithiooxamide (1.0 eq) and benzaldehyde (2.0 eq) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF).

-

Heat the reaction mixture at 140 °C for 6 hours under an inert atmosphere (e.g., nitrogen or argon).[3]

-

Monitor the reaction progress using thin-layer chromatography.

-

Upon completion, allow the reaction mixture to cool to room temperature to facilitate the precipitation of the DPTT product.[3]

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with deionized water and a suitable organic solvent (e.g., ethanol or isopropanol) to remove any unreacted starting materials and impurities.[3]

-

Dry the purified 2,5-diphenylthiazolo[5,4-d]thiazole product under vacuum.

Fabrication of a Bottom-Gate, Top-Contact (BGTC) DPTT-based OFET

The following protocol outlines the fabrication of a BGTC OFET using a solution-processable DPTT derivative. This architecture is widely used for characterizing new organic semiconductors.

Materials:

-

Heavily doped n-type silicon wafer with a 300 nm thermally grown silicon dioxide (SiO₂) layer (serves as the gate and gate dielectric, respectively)

-

2,5-diphenylthiazolo[5,4-d]thiazole (DPTT)

-

Anhydrous chlorobenzene (or other suitable high-boiling point organic solvent)

-

Poly(methyl methacrylate) (PMMA)

-

Anhydrous toluene

-

Gold (Au) for source and drain electrodes

-

Deionized water

-

Acetone

-

Isopropanol

Equipment:

-

Ultrasonic bath

-

Spin coater

-

Hot plate

-

Thermal evaporator

-

Shadow mask for source and drain electrodes

-

Semiconductor parameter analyzer

Protocol:

-

Substrate Cleaning:

-

Sequentially sonicate the Si/SiO₂ substrate in deionized water, acetone, and isopropanol for 15 minutes each to remove organic and particulate contaminants.[4]

-

Dry the substrate with a stream of dry nitrogen.

-

Optional: Treat the substrate with an oxygen plasma or UV-ozone for 5-10 minutes to improve the surface wettability and promote adhesion of the subsequent layers.

-

-

Gate Dielectric Modification (Optional but Recommended):

-

To improve the interface between the dielectric and the organic semiconductor, a layer of PMMA can be spin-coated onto the SiO₂ surface.

-

Prepare a solution of PMMA in toluene (e.g., 10 mg/mL).

-

Spin-coat the PMMA solution onto the cleaned substrate. The spin speed and time should be optimized to achieve a thin, uniform layer (e.g., 3000 rpm for 60 seconds).

-

Anneal the substrate on a hotplate at 120 °C for 30 minutes to remove any residual solvent.[4]

-

-

Deposition of the DPTT Semiconductor Layer:

-

Prepare a solution of DPTT in a high-boiling point organic solvent such as chlorobenzene. Due to the generally low solubility of TzTz derivatives, a concentration in the range of 5-10 mg/mL is a good starting point.[3][4] It is crucial to ensure complete dissolution, which may require gentle heating and stirring.

-

Spin-coat the DPTT solution onto the prepared substrate (either bare SiO₂ or PMMA-coated SiO₂). A typical starting spin-coating parameter would be 1500-3000 rpm for 60 seconds. These parameters should be optimized to achieve a uniform thin film with the desired thickness (typically 30-100 nm).

-

Anneal the DPTT film on a hotplate. The annealing temperature is critical for achieving a well-ordered crystalline film, which is essential for good charge transport. A starting point for optimization would be an annealing temperature in the range of 100-150 °C for 30-60 minutes in an inert atmosphere (e.g., a nitrogen-filled glovebox). The thermal stability of DPTT should be considered when selecting the annealing temperature.[5]

-

-

Deposition of Source and Drain Electrodes:

-

Using a shadow mask to define the channel dimensions (channel length, L, and channel width, W), thermally evaporate gold (Au) electrodes onto the DPTT semiconductor layer.

-

A typical electrode thickness is 40-50 nm. The deposition should be carried out under high vacuum (e.g., < 10⁻⁶ Torr) at a slow deposition rate (e.g., 0.1-0.2 Å/s) to minimize damage to the underlying organic layer.

-

-

Device Characterization:

-

The electrical characteristics of the fabricated OFETs should be measured in an inert environment (e.g., a nitrogen-filled glovebox or under vacuum) using a semiconductor parameter analyzer.

-

The key performance parameters to be extracted from the transfer and output characteristics are the field-effect mobility (µ), the on/off current ratio (I_on/I_off), and the threshold voltage (V_th).

-

Workflow and Data Presentation

OFET Fabrication Workflow

Caption: A generalized workflow for the fabrication of a bottom-gate, top-contact OFET using a solution-processed DPTT semiconductor.

Device Architecture

Caption: Schematic of the bottom-gate, top-contact (BGTC) OFET device architecture.

Expected Performance and Discussion

The electrical performance of DPTT-based OFETs is expected to be competitive with other solution-processed organic semiconductors. The planar structure and electron-deficient nature of the TzTz core are conducive to good charge transport.[2] Based on literature reports for related thiazolo[5,4-d]thiazole derivatives, the following performance metrics can be anticipated.[6][7]

| Parameter | Expected Value for DPTT-based OFET | Benchmark: Pentacene (Evaporated) |

| Hole Mobility (μ) | 10⁻⁴ - 10⁻³ cm²/Vs | ~ 1 cm²/Vs |

| On/Off Ratio | > 10⁴ | > 10⁶ |

| Processing | Solution-Processable | Primarily Evaporation |

It is important to note that the mobility of solution-processed DPTT devices may be lower than that of high-quality evaporated pentacene films. However, the significant advantage of DPTT lies in its potential for low-cost, large-area fabrication via solution-based techniques.[4] Further optimization of the molecular design by introducing solubilizing side chains and fine-tuning the film deposition parameters can lead to substantial improvements in device performance.

The choice of the gate dielectric and any interfacial modification layers plays a crucial role in the performance of the OFET. The use of a low-k dielectric like PMMA can passivate the SiO₂ surface and reduce charge trapping, leading to improved mobility and a lower threshold voltage. The annealing step is critical for promoting the formation of a crystalline thin film, which enhances intermolecular charge hopping and, consequently, the charge carrier mobility.

Conclusion

2,5-diphenylthiazolo[5,4-d]thiazole is a promising organic semiconductor for the fabrication of solution-processed organic field-effect transistors. Its synthesis is straightforward, and it possesses the requisite electronic and structural properties for efficient charge transport. This application note provides a detailed, step-by-step protocol for the fabrication of DPTT-based OFETs, from material synthesis to device characterization. By following these guidelines and engaging in systematic optimization of the processing parameters, researchers can effectively explore the potential of this and related thiazolo[5,4-d]thiazole derivatives for a new generation of organic electronic devices.

References

-

University of North Carolina at Charlotte. (n.d.). synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. Niner Commons. Retrieved from [Link]

-

Ghedini, M., Golemme, A., & Pucci, D. (2024). Enhancement of Efficiency of Perovskite Solar Cells with Hole-Selective Layers of Rationally Designed Thiazolo[5,4-d]thiazole Derivatives. ACS Applied Materials & Interfaces. Retrieved from [Link]

-

de Souza, B. G., da Silva, J. A. K., & de Lima, R. B. (2021). Building and Testing a Spin Coater for the Deposition of Thin Films on DSSCs. Journal of the Brazilian Chemical Society, 32(1), 186-196. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). 2,5-diphenyl[3][4]thiazolo[5,4-d][3][4]thiazole. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Di(thiazol-2-yl)thiazolo[5,4-d]thiazole. Retrieved from [Link]

-

Papernaya, L. K., Shatrova, A. A., Sterkhova, I. V., Levkovskaya, G. G., & Rozentsveig, I. B. (2015). Microwave-assisted synthesis of 2,5-diarylthiazolo[5,4-d]thiazoles from benzaldehydes and dithiooxamide. Russian Journal of Organic Chemistry, 51(3), 373–377. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Retrieved from [Link]

-

MDPI. (2025). A Numerical Framework for the Spin Coating of PMMA Solutions on NiTi: A Parametric Study and Preliminary Design Guide. Coatings, 15(11), 1369. Retrieved from [Link]

-

Kumar, P., Kumar, N., & Singh, S. (2025). Tuning the dimensionality of functional thiazolo[5,4-d]thiazole based supramolecular polymers via competitive interactions. Nature Communications, 16(1), 1234. Retrieved from [Link]

-

MDPI. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 30(4), 890. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Thiazolo[5,4-d]thiazole-based organic sensitizers with strong visible light absorption for transparent, efficient and stable dye-sensitized solar cells. RSC Advances, 10(15), 8984-8994. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. researchgate.net [researchgate.net]

- 3. ninercommons.charlotte.edu [ninercommons.charlotte.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Tuning the dimensionality of functional thiazolo[5,4-d]thiazole based supramolecular polymers via competitive interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhancement of Efficiency of Perovskite Solar Cells with Hole-Selective Layers of Rationally Designed Thiazolo[5,4-d]thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Vacuum Thermal Evaporation Protocols for 2,5-Diphenyl[1,3]thiazolo[5,4-d][1,3]thiazole (DPTZ)

Introduction & Rationale

2,5-Diphenyl[1,3]thiazolo[5,4-d][1,3]thiazole (DPTZ) is a highly fluorescent, rigid, and planar heterocyclic aromatic compound (Molecular Weight: 294.4 g/mol )[1]. The thiazolo[5,4-d]thiazole (TTz) core is characterized by its extended π-conjugation and exceptional thermo-oxidative stability, making it a highly sought-after moiety for charge-transport and emissive layers in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and perovskite solar cells (PSCs)[2].

While TTz derivatives can be processed via spin-coating[3], the fabrication of high-performance, multilayer optoelectronic devices strictly necessitates Vacuum Thermal Evaporation (VTE) . Solution-processing sequential organic layers often leads to solvent-induced intermixing, which damages the underlying films and degrades device efficiency[4]. VTE circumvents this by allowing pristine, solvent-free deposition. Because TTz derivatives exhibit remarkable thermal stability—with 5% weight loss temperatures (

Physicochemical Properties & VTE Parameters

To establish a self-validating deposition system, quantitative parameters must be strictly controlled. Table 1 summarizes the critical physicochemical properties of DPTZ and the optimized VTE parameters required to achieve uniform thin films.

Table 1: Quantitative VTE Parameters and Physicochemical Properties of DPTZ

| Parameter | Value / Range | Mechanistic Rationale |

| Molecular Weight | 294.4 g/mol [1] | Essential for calibrating the Quartz Crystal Microbalance (QCM) acoustic impedance (Z-factor). |

| Decomposition Temp ( | > 390 °C[2] | High thermal threshold ensures the molecule sublimes cleanly before any bond cleavage occurs. |

| Base Vacuum Pressure | Maximizes the mean free path of sublimed molecules; prevents gas-phase collisions and oxidation[4]. | |

| Deposition Rate | 0.3 – 0.5 Å/s | Slow arrival rate allows sufficient surface diffusion for optimal π-π stacking and ordered crystallization. |

| Substrate Temperature | 20 – 25 °C (Ambient) | Prevents the re-evaporation (desorption) of the deposited DPTZ molecules from the substrate surface. |

| Crucible Type | Baffled Alumina/Quartz | Forces vapor through a tortuous path, trapping macroscopic particulates ("spitting") during outgassing. |

Experimental Protocols: DPTZ Thin-Film Deposition

The following protocol details the step-by-step methodology for the vacuum thermal evaporation of DPTZ, emphasizing the causality behind each experimental choice.

Phase 1: Substrate Preparation & Chamber Loading

Causality Note: Substrate cleanliness directly dictates the nucleation thermodynamics of the DPTZ film. Residual organic contaminants act as charge traps and disrupt the ordered packing of the planar TTz core.

-

Substrate Cleaning: Place Indium Tin Oxide (ITO) or fused silica substrates in a PTFE rack. Sonicate sequentially in an ultrasonic bath using an abstergent aqueous solution (e.g., Alconox), deionized water, acetone, and isopropyl alcohol for 20 minutes per solvent[2].

-

Surface Activation: Dry the substrates thoroughly under a stream of high-purity

gas. Immediately subject them to UV-Ozone treatment for 15 minutes. This step increases the surface energy (hydrophilicity) and removes trace carbon residues, ensuring uniform film adhesion. -

Source Loading: Load 50–100 mg of high-purity DPTZ powder into a baffled alumina crucible.

-

Expert Insight: Unpurified organic powders often contain trapped micro-pockets of air or synthesis solvents. Rapid heating causes these pockets to burst, ejecting solid particulates onto the substrate. A baffled crucible mitigates this by physically blocking direct line-of-sight particulate ejection.

-

Phase 2: Vacuum Thermal Evaporation Workflow

Causality Note: High vacuum conditions are critical. At

-

Chamber Evacuation: Load the substrates into the rotating dome above the source. Seal the chamber and pump down to a base pressure of

Torr using a turbomolecular pump backed by a roughing pump. -

Source Outgassing: Keep the substrate shutter closed . Gradually increase the current to the crucible heater (ramp rate: ~1% power per minute). Monitor the QCM. Hold the temperature just below the sublimation point for 10 minutes to outgas volatile impurities and trapped moisture.

-

Pre-Deposition Equilibration: Slowly increase the thermal power until the QCM registers a stable deposition rate of 0.1 Å/s. Allow the rate to stabilize for 3–5 minutes to ensure thermal equilibrium within the crucible.

-

Active Deposition: Open the substrate shutter and initiate continuous substrate rotation (e.g., 10–20 rpm) to ensure spatial uniformity. Adjust the power to maintain a strict deposition rate of 0.3 to 0.5 Å/s .

-

Expert Insight: The rigid, planar structure of DPTZ promotes strong intermolecular π-π interactions. If the deposition rate exceeds 2.0 Å/s, molecules arrive faster than they can diffuse to thermodynamically favorable lattice sites, resulting in amorphous, rough films with compromised charge mobility.

-

-

Termination & Cooling: Once the target thickness (e.g., 30 nm) is achieved, close the substrate shutter. Ramp down the source power slowly (1 °C/s) to prevent thermal shock and cracking of the alumina crucible.

-

Venting: Allow the chamber to cool under high vacuum for at least 45 minutes. Vent the chamber slowly with ultra-high purity

to prevent moisture condensation on the freshly deposited DPTZ film.

Post-Deposition Characterization

To validate the integrity of the deposited DPTZ films, the following self-validating checks must be performed:

-

Spectroscopic Ellipsometry: Measure the film from 350 nm to 1000 nm at multiple angles of incidence. The complex dielectric function and bandgap of the TTz film can be accurately modeled using a series of Tauc-Lorentz oscillators[3]. This confirms both the optical quality and the exact physical thickness of the film.

-

Atomic Force Microscopy (AFM): Assess the surface morphology. A properly evaporated DPTZ film deposited at 0.3 Å/s should exhibit a root-mean-square (RMS) roughness of

nm, indicating high uniformity suitable for subsequent layer deposition.

Process Visualizations

Workflow of DPTZ vacuum thermal evaporation process.

Causality of VTE parameters on DPTZ thin-film morphology.

References

-

Title: 2,5-Diphenyl(1,3)thiazolo(5,4-d)(1,3)thiazole | C16H10N2S2 | CID 240920 - PubChem Source: nih.gov URL: [Link]

-

Title: Complex dielectric function of thiazolothiazole thin films determined by spectroscopic ellipsometry Source: optica.org URL: [Link]

-

Title: An Alkane-Soluble Dendrimer as Electron-Transport Layer in Polymer Light-Emitting Diodes Source: acs.org URL: [Link]

-

Title: Enhancement of Efficiency of Perovskite Solar Cells with Hole-Selective Layers of Rationally Designed Thiazolo[5,4-d]thiazole Derivatives Source: acs.org URL: [Link]

Sources

solution processing techniques for thiazolo[5,4-d]thiazole small molecules

Advanced Solution Processing Techniques for Thiazolo[5,4-d]thiazole (TzTz) Small Molecules

As a Senior Application Scientist, I have observed that the primary failure mode when processing thiazolo[5,4-d]thiazole (TzTz) small molecules is not an inherent electronic deficiency, but rather uncontrolled aggregation during the solution-to-solid phase transition.

While TzTz derivatives are predominantly celebrated in organic electronics—specifically organic field-effect transistors (OFETs) and organic photovoltaics (OPVs)—their highly fluorescent nature and tunable energy levels are increasingly leveraged by drug development professionals for molecular sensing and biological tagging 1[1]. The rigid backbone presents an extended

The Physical Chemistry of TzTz Solvation

The fused heterocyclic system of TzTz is highly planar, and the electron-withdrawing nature of the imine nitrogens creates a strong quadrupole moment 3[3]. This induces intense intermolecular

To process these small molecules, researchers must overcome the high lattice energy of the crystalline solid. This is achieved through side-chain engineering and the use of high-boiling-point halogenated solvents (e.g., chlorobenzene) 3[3]. Alternatively, for supramolecular sensors, competitive interactions (such as hydrogen bonding via amide functionalization) can be leveraged to drive 1D or 2D self-assembly in less toxic solvents 4[4].

Self-Validating Processing Protocols

Protocol A: Preparation of High-Fidelity TzTz Semiconductor Inks

Causality: Incomplete solvation leaves microscopic aggregates in the ink. During spin-coating, these aggregates act as defect nucleation sites, causing massive surface roughness and electrical shorting in thin-film devices.

-

Solvent Selection: Choose a solvent that balances solvating power with an appropriate boiling point. Chlorobenzene (CB) is standard for spin-coating due to its optimal evaporation rate 3[3].

-

Dissolution: Add the TzTz derivative to anhydrous CB to achieve a concentration of 10 mg/mL.

-

Thermal Activation: Stir the mixture at 80 °C for a minimum of 12 hours in a nitrogen-filled glovebox. Why 80 °C? Thermal energy is required to overcome the high lattice energy of the TzTz crystals and disrupt strong van der Waals interactions 4[4].

-

Filtration: Pass the hot ink through a 0.2 µm PTFE syringe filter to remove any undissolved particulates.

-

Self-Validation Step: Analyze the filtered ink using Dynamic Light Scattering (DLS). A single monodisperse peak at

nm confirms complete molecular dissolution. If a secondary peak

Protocol B: Spin-Coating and Morphological Control

Causality: The transition from solution to solid state must be carefully managed. Rapid solvent evaporation traps molecules in an amorphous state, whereas controlled evaporation allows the planar TzTz cores to self-assemble into highly ordered domains, maximizing

-

Substrate Preparation: Clean substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each 3[3].

-

Dielectric Passivation (For OFETs): Spin-coat a polymer dielectric layer, such as poly(methyl methacrylate) (PMMA), and anneal to remove residual solvent 3[3].

-

Active Layer Deposition: Dispense 40 µL of the hot TzTz ink onto the substrate. Spin-coat at 2000 rpm for 60 seconds.

-

Thermal Annealing: Transfer the substrate to a hotplate at 110 °C for 15 minutes. Why 110 °C? Annealing provides the activation energy for small molecule chain reorganization, promoting the formation of a crystalline thin film without causing thermal degradation or dewetting 3[3].

-

Self-Validation Step: Inspect the film under cross-polarized optical microscopy. Birefringence indicates the successful formation of crystalline domains, whereas a completely dark field indicates an undesirable amorphous film.

Quantitative Device Performance

The choice of solvent and post-processing technique directly dictates the macroscopic performance of the device. Below is a summary of expected performance metrics based on processing conditions.

Table 1: Influence of Solution Processing Parameters on TzTz Device Performance

| Device Architecture | TzTz Derivative Type | Processing Solvent | Post-Processing | Key Performance Metric |

| OFET (n-type / ambipolar) | Alkyl-substituted TzTz | Chlorobenzene (CB) | Thermal Annealing (110 °C) | Mobility: |

| OPV (Bulk Heterojunction) | TzTz-Donor : PC71BM | Chloroform + PDMS | Solvent Vapor Annealing | PCE: 6.15%, |

| Supramolecular Sensor | Amide-functionalized TzTz | Hexane / Chloroform | 1D/2D Self-Assembly | High Electrical Conductivity[4] |

Workflow Visualization

Solution processing workflow for TzTz-based small molecules.

References

-

Title: evaluating the performance of thiazolo[5,4-d]thiazole in different device architectures Source: benchchem.com URL: 3

-

Title: Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture Source: mdpi.com URL: 2

-

Title: Tuning the dimensionality of functional thiazolo[5,4-d]thiazole based supramolecular polymers via competitive interactions Source: nih.gov URL: 4

-

Title: synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing Source: charlotte.edu URL: 1

-

Title: Solution-Processed Small Molecules Using Different Electron Linkers for High-Performance Solar Cells Source: researchgate.net URL: 5

-

Title: Improved Photovoltaic Performance of a Semicrystalline Narrow Bandgap Copolymer Based on 4H-Cyclopenta[2,1-b:3,4-b′]dithiophene Donor and Thiazolo[5,4-d]thiazole Acceptor Units Source: acs.org URL: 6

Sources

- 1. ninercommons.charlotte.edu [ninercommons.charlotte.edu]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Tuning the dimensionality of functional thiazolo[5,4-d]thiazole based supramolecular polymers via competitive interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for 2,5-diphenyl(1,3)thiazolo(5,4-d)(1,3)thiazole as a p-Type Semiconductor Material

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Promising Organic Semiconductor

2,5-diphenyl(1,3)thiazolothiazole (DPTT) is a fused heterocyclic aromatic compound that has garnered significant interest within the field of organic electronics. Its rigid, planar structure and electron-deficient thiazolothiazole core contribute to favorable intermolecular π-π stacking, a critical factor for efficient charge transport in organic semiconductor devices. This document serves as a comprehensive technical guide, providing detailed application notes and protocols for the synthesis, purification, characterization, and device fabrication of DPTT as a p-type semiconductor material. The inherent oxidative stability and potential for solution-processability make DPTT and its derivatives attractive candidates for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1]

I. Synthesis and Purification: Laying the Foundation for High Performance

The quality of the active semiconductor material is paramount to achieving high-performance electronic devices. The synthesis of DPTT is typically achieved through a one-pot condensation reaction, which, while efficient, necessitates rigorous purification to remove impurities that can act as charge traps.

Protocol 1: Synthesis of 2,5-diphenyl(1,3)thiazolo5,4-dthiazole

This protocol is adapted from established methods for the synthesis of 2,5-diarylthiazolo[5,4-d]thiazoles.[2]

Materials:

-

Dithiooxamide

-

Benzaldehyde

-

Nitrobenzene or a high-boiling point polar solvent like N,N-Dimethylformamide (DMF)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve dithiooxamide (1 equivalent) and benzaldehyde (2.2 equivalents) in a minimal amount of nitrobenzene or DMF.

-

Heat the reaction mixture to 130-140 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Maintain the reaction at this temperature for 6-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

-

Collect the crude product by vacuum filtration and wash it sequentially with a suitable solvent like methanol or ethanol to remove residual solvent and unreacted starting materials.

-

Further purification is crucial and should be performed as described in the following protocol.

Causality Behind Experimental Choices:

-

Excess Benzaldehyde: Using a slight excess of benzaldehyde ensures the complete consumption of dithiooxamide, driving the reaction towards the desired product.

-

High-Boiling Point Solvent: A high reaction temperature is necessary to overcome the activation energy of the condensation and subsequent oxidation steps. Solvents like nitrobenzene and DMF are suitable due to their high boiling points and ability to dissolve the reactants.

-

Inert Atmosphere: While the reaction involves an oxidative cyclization, performing the initial stages under an inert atmosphere minimizes the risk of unwanted side reactions and degradation of the starting materials.

Protocol 2: Purification by Gradient Sublimation

For electronic-grade purity, which is essential for optimal semiconductor performance, gradient sublimation is the preferred method.

Apparatus:

-

A multi-zone tube furnace with precise temperature control.

-

A quartz or borosilicate glass sublimation tube.

-

A vacuum pump capable of reaching high vacuum (<10⁻⁵ mbar).

Procedure:

-

Place the crude DPTT powder in the hot end of the sublimation tube.

-

Evacuate the tube to a high vacuum.

-

Slowly heat the furnace to create a temperature gradient along the tube. The sublimation temperature for DPTT will need to be determined empirically but is expected to be in the range of 200-300 °C.

-

Impurities with different volatilities will deposit at different temperature zones along the tube.

-

The purified DPTT will deposit as a crystalline solid in a specific temperature zone.

-

Carefully collect the purified crystals from the desired zone after the system has cooled down.

Self-Validating System:

The purity of the sublimed material should be verified by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the chemical structure and absence of impurities. The melting point of the purified material should be sharp and consistent with literature values.

II. Material Properties and Characterization

A thorough understanding of the material's properties is essential for predicting its behavior in electronic devices.

| Property | Value/Description |

| Molecular Formula | C₁₆H₁₀N₂S₂ |

| Molecular Weight | 294.40 g/mol |

| Appearance | Yellow solid |

| Solubility | Generally low in common organic solvents at room temperature. Soluble in hot chlorinated solvents like chlorobenzene and dichlorobenzene. |

| Thermal Stability | Thiazolothiazole derivatives are known for their high thermal stability, often exceeding 300 °C.[3] |

| HOMO/LUMO Energy Levels | The exact values for DPTT are not widely reported, but for related thiazolothiazole derivatives, the HOMO levels are typically in the range of -5.0 to -5.5 eV, suitable for hole injection from common electrodes like gold. The LUMO is stabilized by the electron-deficient core.[3] |

| Hole Mobility (µh) | While specific data for pristine DPTT is scarce, derivatives of 2,5-diphenylthiazolo[5,4-d]thiazole have shown time-of-flight hole mobilities in the range of 4.33 × 10⁻⁵ to 1.63 × 10⁻³ cm²/Vs.[4][5] This indicates the potential for p-type semiconductor behavior. |

Characterization Workflow

Caption: Workflow for the comprehensive characterization of DPTT.

III. Application in Organic Field-Effect Transistors (OFETs)

OFETs are fundamental components of organic electronic circuits. The p-type nature of DPTT makes it a candidate for the active layer in these devices.

Device Architecture and Working Principle

A common OFET architecture is the bottom-gate, top-contact (BGTC) configuration.

Caption: Schematic of a BGTC OFET with DPTT as the active layer.

In a p-type OFET, a negative voltage applied to the gate electrode induces an accumulation of positive charge carriers (holes) at the semiconductor-dielectric interface, forming a conductive channel between the source and drain electrodes. The current flowing through this channel can be modulated by the gate voltage.

Protocol 3: Fabrication of a Solution-Processed DPTT OFET

This protocol provides a general guideline for fabricating a BGTC OFET using solution-based deposition techniques.

Materials:

-

Heavily doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (serves as gate and dielectric).

-

Purified DPTT.

-

High-purity organic solvent (e.g., chlorobenzene, dichlorobenzene).

-

Octadecyltrichlorosilane (OTS) for surface treatment.

-

Gold (Au) for source and drain electrodes.

-

Shadow mask for electrode deposition.

-

Spin coater.

-

Thermal evaporator.

Procedure:

-

Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.

-

Dielectric Surface Treatment: Treat the SiO₂ surface with an OTS self-assembled monolayer (SAM) to improve the crystallinity of the organic semiconductor film. This is typically done by vapor deposition or solution immersion.

-

Semiconductor Deposition:

-

Prepare a dilute solution of DPTT (e.g., 5-10 mg/mL) in a suitable high-boiling point solvent. Gentle heating may be required for complete dissolution.

-

Spin-coat the DPTT solution onto the OTS-treated substrate. The spin speed and time will need to be optimized to achieve the desired film thickness (typically 30-50 nm).

-

Anneal the film at an optimized temperature (e.g., 100-150 °C) to remove residual solvent and improve molecular ordering.

-

-

Electrode Deposition: Thermally evaporate gold through a shadow mask to define the source and drain electrodes on top of the DPTT film. Typical channel lengths are in the range of 20-100 µm.

Alternative Deposition Technique: Thermal Evaporation

For small molecules like DPTT, thermal evaporation in a high-vacuum chamber can produce highly uniform and pure thin films, potentially leading to better device performance.[6]

OFET Characterization

The performance of the fabricated OFETs should be characterized using a semiconductor parameter analyzer in a probe station. Key parameters to extract are:

-

Hole Mobility (µh): A measure of how quickly holes move through the material.

-

On/Off Current Ratio (I_on/I_off): The ratio of the current when the transistor is "on" to when it is "off".

-

Threshold Voltage (V_th): The gate voltage required to turn the transistor on.

IV. Application in Organic Photovoltaics (OPVs)

The favorable electronic properties of DPTT suggest its potential use as a donor material in bulk heterojunction (BHJ) OPVs.

Device Architecture and Working Principle

In a BHJ solar cell, the active layer is a blend of an electron donor (p-type material) and an electron acceptor (n-type material).

Sources

Precision Thin-Film Deposition of Thiazolo[5,4-d]thiazole (TzTz) Derivatives

Application Note & Protocol Guide [1][2]

Executive Summary & Scientific Rationale

Thiazolo[5,4-d]thiazole (TzTz) derivatives represent a class of rigid, fused-ring heteroaromatic semiconductors characterized by a planar backbone and high electron affinity.[1][2][3][4] Their utility spans Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and increasingly, bio-electronic interfaces for sensing applications.[1][2]

Why This Matters:

The performance of TzTz-based devices is governed less by the intrinsic molecular properties and more by the supramolecular ordering in the thin film.[2] The rigid planar core promotes strong

This guide details two validated protocols: Solution Processing (Spin Coating) for rapid prototyping and Vacuum Thermal Evaporation (VTE) for high-purity, multilayer device fabrication.[1][2]

Pre-Deposition Considerations[1][2][4]

Before deposition, material purity and substrate surface energy must be standardized.[1][2]

Material Purification

Commercial TzTz derivatives often contain synthetic byproducts (catalyst residues, isomers) that act as charge traps.[1][2]

-

Protocol: Perform gradient sublimation at high vacuum (

Torr). -

Target: 3-zone furnace setup. Source zone at

(typically 200–300°C depending on alkyl chain length), gradient zone for separation, and deposition zone.[1][2] -

Validation: Verify purity via HPLC (>99.9%) before film deposition.

Substrate Surface Modification

TzTz molecules are hydrophobic.[1][2] To induce favorable "edge-on" orientation (critical for OFET charge transport), the substrate surface energy must match the semiconductor.[1][2]

-

For SiO₂/Si Substrates: Treat with Octadecyltrichlorosilane (OTS-18) or Hexamethyldisilazane (HMDS).[1][2]

-

For Gold Electrodes: Treat with pentafluorobenzenethiol (PFBT) to lower the injection barrier.[1][2]

Protocol A: Solution Processing (Spin Coating)[1][2][4]

Applicability: Soluble alkylated derivatives (e.g., 2,5-bis(4-alkylphenyl)thiazolo[5,4-d]thiazole).[1][2]

Solvent Selection Strategy

The choice of solvent dictates the evaporation rate and, consequently, the crystallization kinetics.[1][2]

-